molecular formula C11H10ClNO4 B589780 6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester CAS No. 1795029-57-0

6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester

Cat. No. B589780
CAS RN: 1795029-57-0
M. Wt: 258.672
InChI Key: KZFHRCILXZTJNB-FIBGUPNXSA-N
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Description

6-Chloro-3,4-dihydro-4-methyl-3-oxo-2H-1,4-benzoxazine-8-carboxylic Acid-d3 Methyl Ester is a chemical compound with the molecular formula C11H7D3ClNO4 . It is used as an intermediate in the synthesis of Azasetron , a potent antagonist of the serotonin-3 (5-HT3) receptor .


Molecular Structure Analysis

The molecular structure of this compound consists of 11 carbon atoms, 7 hydrogen atoms, 3 deuterium atoms, 1 chlorine atom, 1 nitrogen atom, and 4 oxygen atoms . The exact structure is not provided in the search results.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 498.8±45.0 °C and a density of 1.384 . It is typically stored at temperatures between 2-8°C .

Mechanism of Action

As an intermediate in the synthesis of Azasetron , this compound contributes to the overall mechanism of action of Azasetron. Azasetron is a potent antagonist of the serotonin-3 (5-HT3) receptor , which means it binds to these receptors and blocks their activity.

Future Directions

The future directions of this compound largely depend on its applications. Given its use as an intermediate in the synthesis of Azasetron , future research could potentially explore new synthesis methods or other applications within the pharmaceutical industry.

properties

IUPAC Name

methyl 6-chloro-3-oxo-4-(trideuteriomethyl)-1,4-benzoxazine-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO4/c1-13-8-4-6(12)3-7(11(15)16-2)10(8)17-5-9(13)14/h3-4H,5H2,1-2H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFHRCILXZTJNB-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C(=O)COC2=C(C=C(C=C21)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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